molecular formula C8H7BrF2O B6338732 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene CAS No. 1379338-15-4

1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene

Cat. No.: B6338732
CAS No.: 1379338-15-4
M. Wt: 237.04 g/mol
InChI Key: PRQUQBPCTXIJJU-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene is an organic compound with the molecular formula C8H7BrF2O It is characterized by the presence of bromine, fluorine, and methoxymethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene can be synthesized through various organic synthesis methods. One common approach involves the bromination of 2,4-difluoro-3-(methoxymethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the fluorine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substituted benzene derivatives with various functional groups.
  • Oxidized products like aldehydes and carboxylic acids.
  • Reduced products with hydrogenated or dehalogenated benzene rings.

Scientific Research Applications

1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxymethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Bromo-2,4-difluoro-3-(methoxymethyl)benzene can be compared with other similar compounds such as:

  • 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene
  • 1-Bromo-2,3-difluoro-4-methoxybenzene
  • 1-Bromo-3-fluoro-2-methoxybenzene

These compounds share similar structural features but differ in the position and number of substituents on the benzene ring. The unique combination of bromine, fluorine, and methoxymethyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-2,4-difluoro-3-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-4-5-7(10)3-2-6(9)8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQUQBPCTXIJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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